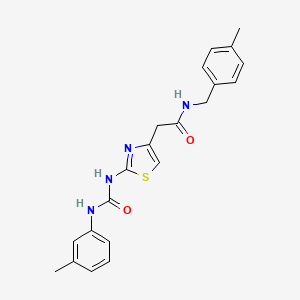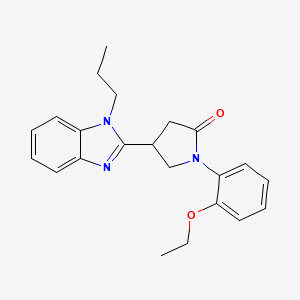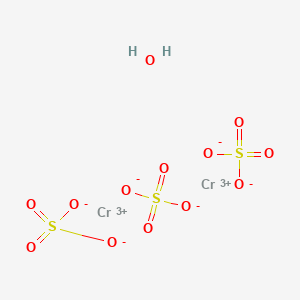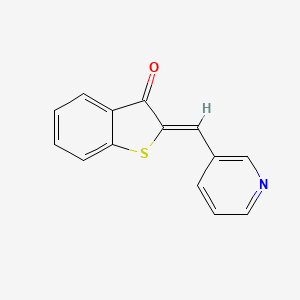![molecular formula C7H17ClN2O B2675535 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride CAS No. 2137098-73-6](/img/structure/B2675535.png)
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride, also known as BAP, is a synthetic compound that has gained significant interest in the field of medicinal chemistry. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.68 .
Molecular Structure Analysis
The InChI code for 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride is 1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the positions of all atoms.Aplicaciones Científicas De Investigación
Enantiomer Separation and Synthesis of Bioactive Compounds
The separation of enantiomers and the synthesis of bioactive compounds are critical in medicinal chemistry. For example, the enzymatic resolution of racemic compounds has been employed to obtain optically pure substances, such as (R)-GABOB and (R)-carnitine hydrochloride, which are important in neuroscience and metabolic studies (Kamal, Khanna, & Krishnaji, 2007). This approach demonstrates the versatility of enzymatic methods in obtaining chiral molecules, which could be analogous to applications involving 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride.
Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational in developing pharmaceuticals and agrochemicals. The synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides has shown potent root growth-inhibitory activity, indicating their potential in agricultural applications (Kitagawa & Asada, 2005). This research area could be pertinent to studying 3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride derivatives for similar bioactivities.
Antiviral and Antimicrobial Research
The exploration of novel compounds for antiviral and antimicrobial effects is a continuous need in medicinal chemistry. Research on 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, including butanamide reactions, has revealed promising antiviral activity against the H5N1 virus, showcasing the therapeutic potential of such compounds (Flefel et al., 2014). Similarly, the synthesis and characterization of substituted phenyl azetidines, including 3-amino-2-(4-bromo phenyl) propan-1-ol derivatives, have been investigated for their antimicrobial activity, highlighting the importance of structural variation in drug discovery (Doraswamy & Ramana, 2013).
Development of Anticonvulsants
The design and synthesis of compounds with anticonvulsant activities are crucial in addressing epilepsy and other seizure disorders. N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their efficacy in seizure models, presenting a novel class of compounds with potential therapeutic applications in neurology (Idris et al., 2011).
Urease Inhibition for Therapeutic Applications
The discovery of urease inhibitors is significant for treating infections caused by urease-producing pathogens. Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have shown potent urease inhibitory activity, illustrating the importance of structural diversity in finding new therapeutic agents (Nazir et al., 2018).
Propiedades
IUPAC Name |
3-amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMCTCDNXRXFM-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)




![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)


